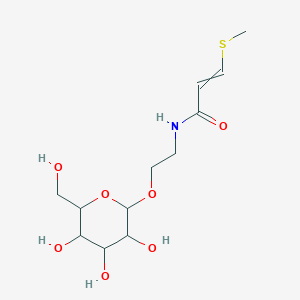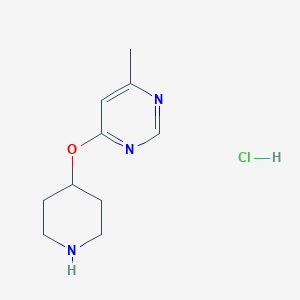
4-Bromo-6-fluoroisoquinoline
Descripción general
Descripción
4-Bromo-6-fluoroisoquinoline is a chemical compound with the molecular formula C9H5BrFN . It is a dihalogenated quinoline, a benzene-fused pyridine bicyclic heterocycle .
Synthesis Analysis
The synthesis of fluorinated isoquinolines, such as this compound, has been greatly developed over the past decade . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular weight of this compound is 226.05 . The exact mass is 224.958939 . The InChI key is FCYBYIPLDCYGMH-UHFFFAOYSA-N .Chemical Reactions Analysis
Fluorinated isoquinolines, i.e., hybrid compounds with an isoquinoline framework and a fluorine substituent, have attracted a great deal of attention over the past several decades . Refluxing the mixture of 6-bromo-1-hydroxyisoquinoline and Selectfluor® in acetonitrile afforded 7-bromo-4-fluoro-1-hydroxy-isoquinoline as a single isomer in a one-pot reaction .Physical And Chemical Properties Analysis
The physical form of this compound is solid . It has a flash point of 135.7±22.3 °C . The vapour pressure is 0.0±0.6 mmHg at 25°C . The index of refraction is 1.647 .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Synthesis of Halogenated Quinolines : 4-Bromo-6-fluoroisoquinoline is synthesized as a key building block in antimicrobial drug discovery, especially for halogenated quinoline compounds, which are widely used in the development of antibiotics (Flagstad et al., 2014).
Development of Anticancer Agents : Some derivatives of this compound, like 6-Bromo-5-nitroquinoline, have shown potential as anticancer agents due to their antiproliferative activity against various cancer cell lines (Kul Köprülü et al., 2018).
Antibacterial and Antifungal Activities : Certain compounds synthesized from this compound have demonstrated significant broad antibacterial activity against gram-positive and gram-negative bacteria and notable antifungal activity (Abdel‐Wadood et al., 2014).
Synthesis of Fluoroquinolones : The compound has been used in the synthesis of fluoroquinolones, which are notable for their antibacterial activity, especially against Gram-positive and Gram-negative bacteria, including quinolone-resistant strains (Hayashi et al., 2002).
Molecular Modification and Synthesis
Synthesis of Isoquinoline Derivatives : Methods have been developed for the efficient synthesis of isoquinoline derivatives, using this compound as an intermediate, for potential use in medicinal chemistry (Şahin et al., 2008).
Metalation and Functionalization : The compound has been subjected to metalation/functionalization sequences, providing a pathway to introduce multiple functional groups into the quinoline structure (Ondi et al., 2005).
Synthesis of Quinazoline Derivatives : It has been used in the synthesis of various quinazoline derivatives, demonstrating the versatility of this compound in organic synthesis and its potential applications in drug discovery (Mphahlele et al., 2017).
Miscellaneous Applications
Development of Photolabile Protecting Groups : Derivatives of this compound have been synthesized and used as photolabile protecting groups for carboxylic acids, showing greater efficiency than some existing protecting groups (Fedoryak & Dore, 2002).
Fluorescent Labeling in Liquid Chromatography : It has been involved in the development of fluorescent labeling reagents for the liquid chromatographic separation of amino acids, enhancing the analytical capabilities of LC methods (Gatti et al., 2002).
Safety and Hazards
4-Bromo-6-fluoroisoquinoline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . The safety information includes the following hazard statements: H302 Harmful if swallowed, H315 Causes skin irritation, H319 Causes serious eye irritation, H335 May cause respiratory irritation .
Direcciones Futuras
Fluorinated isoquinolines, including 4-Bromo-6-fluoroisoquinoline, are important components of pharmaceuticals and materials, due to their unique characteristics such as biological activities and light-emitting properties . They have been attracting widespread attention and are expected to continue to be a focus of research and development in the future .
Propiedades
IUPAC Name |
4-bromo-6-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLPAFQCBBGXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309435 | |
| Record name | 4-Bromo-6-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416500-78-1 | |
| Record name | 4-Bromo-6-fluoroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416500-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-6-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-([1,1':3',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027784.png)




![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027790.png)



![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027794.png)
![(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3027796.png)
